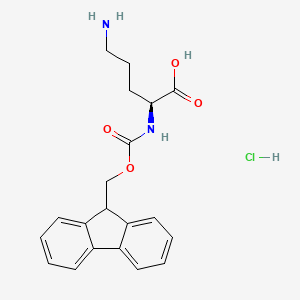

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-aminopentanoic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-aminopentanoic acid hydrochloride is a synthetic amino acid derivative commonly used in peptide synthesis. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely utilized in solid-phase peptide synthesis due to its stability and ease of removal under mildly basic conditions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-aminopentanoic acid hydrochloride typically involves the following steps:

Protection of the Amino Group: The amino group of the starting amino acid is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.

Formation of the Amide Bond: The protected amino acid is then coupled with another amino acid or peptide fragment using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt).

Hydrochloride Salt Formation: The final product is obtained by treating the protected amino acid with hydrochloric acid to form the hydrochloride salt, which enhances its solubility and stability.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purification.

Análisis De Reacciones Químicas

Types of Reactions

Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).

Coupling Reactions: The compound can undergo peptide bond formation with other amino acids or peptides using coupling reagents like DCC or DIC.

Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Deprotection: Piperidine in DMF.

Coupling: DCC or DIC with HOBt or N-hydroxysuccinimide (NHS).

Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products Formed

Deprotection: Free amino acid or peptide.

Coupling: Extended peptide chains.

Hydrolysis: Free amino acids or shorter peptide fragments.

Aplicaciones Científicas De Investigación

Properties

- Molecular Weight : 397.43 g/mol

- CAS Number : 133174-15-9

- Purity : Typically ≥98% as determined by HPLC.

Peptide Synthesis

One of the primary applications of this compound is in the synthesis of peptides. The Fmoc group allows for selective protection of the amino acid during solid-phase peptide synthesis (SPPS). This method is widely used due to its efficiency and ability to produce high-purity peptides.

Table 1: Comparison of Fmoc and Boc Protection Strategies

| Property | Fmoc Protection | Boc Protection |

|---|---|---|

| Deprotection Method | Base (e.g., piperidine) | Acid (e.g., TFA) |

| Reaction Conditions | Mild conditions | Harsh conditions |

| Compatibility with Amino Acids | Broadly compatible | Limited compatibility |

Drug Development

The compound's ability to facilitate the synthesis of bioactive peptides makes it valuable in drug development. For instance, modified peptides can be designed to enhance specificity and reduce side effects in therapeutic applications.

Case Study: Anticancer Peptides

Research has shown that peptides synthesized using Fmoc-protected amino acids exhibit enhanced anticancer activity. A study demonstrated that peptides containing this compound selectively induced apoptosis in cancer cells while sparing normal cells, highlighting its potential as a therapeutic agent.

Bioconjugation Techniques

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-aminopentanoic acid hydrochloride is also utilized in bioconjugation processes where it serves as a linker between therapeutic agents and targeting moieties. This application is crucial for developing targeted drug delivery systems.

Table 2: Applications in Bioconjugation

| Application | Description |

|---|---|

| Targeted Drug Delivery | Linking drugs to antibodies or ligands for specific targeting |

| Imaging Agents | Conjugating imaging agents to enhance visualization |

| Vaccine Development | Linking antigens to adjuvants for improved immune response |

Mecanismo De Acción

The primary mechanism of action for (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-aminopentanoic acid hydrochloride involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the construction of complex peptide sequences.

Comparación Con Compuestos Similares

Similar Compounds

- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-aminopropanoic acid hydrochloride

- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-aminobutanoic acid hydrochloride

Uniqueness

- Chain Length : The compound features a five-carbon chain, distinguishing it from similar compounds with shorter or longer chains.

- Fmoc Group : The presence of the Fmoc protecting group provides stability and ease of removal, making it highly suitable for peptide synthesis.

This compound’s unique structure and properties make it a valuable tool in various scientific and industrial applications, particularly in the field of peptide synthesis.

Actividad Biológica

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-aminopentanoic acid hydrochloride, commonly referred to as Fmoc-Glu(ODmab)-OH, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

- Molecular Formula : C20H23ClN2O4

- Molecular Weight : 390.86 g/mol

- CAS Number : 201046-57-3

The fluorenylmethoxycarbonyl (Fmoc) group is significant in peptide synthesis as a protecting group for amino acids, enhancing the compound's utility in biological applications.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Antimicrobial Activity :

- Fluorenone derivatives, which share structural similarities with this compound, have shown significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of electron-withdrawing groups in related compounds has been linked to enhanced antimicrobial efficacy.

- Antiproliferative Properties :

- Peptide Synthesis :

Case Study 1: Antimicrobial Efficacy

In a study investigating new O-Aryl-Carbamoyl-Oxymino-Fluorene derivatives, it was found that structural modifications significantly influenced the antimicrobial activity against both planktonic and biofilm forms of bacteria. Compounds with similar structural motifs to this compound exhibited varying degrees of effectiveness against resistant strains .

Case Study 2: Antiproliferative Activity

Research on fluorenone derivatives indicated that modifications to the alkyl side chains could enhance antiproliferative activity against cancer cell lines. The introduction of linear alkyl groups was particularly effective compared to branched or bulky groups . This insight could guide future modifications of this compound for improved therapeutic outcomes.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (S)-2-(Fmoc-Glu)-OH | Fmoc protecting group | Peptide synthesis |

| Tilorone | Fluorenone derivative | Antiviral, anticancer |

| N,N’-bis-Fluoren-9-yliden-ethane-1,2-diamine | Fluorenone scaffold | Antimicrobial |

Propiedades

IUPAC Name |

5-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4.ClH/c21-11-5-10-18(19(23)24)22-20(25)26-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17;/h1-4,6-9,17-18H,5,10-12,21H2,(H,22,25)(H,23,24);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGRQRWUUJPISQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCN)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.